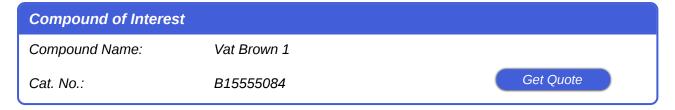


An In-Depth Technical Guide to Vat Brown 1 (C.I. 70800)

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, synthesis pathway, and key properties of **Vat Brown 1** (C.I. 70800), an anthraquinone-based vat dye.

Chemical Structure and Properties

Vat Brown 1 is a complex anthraquinone dye characterized by its carbazole structure. Its chemical formula is C42H18N2O6, with a molecular weight of 646.60 g/mol .[1] It typically presents as a dark brown powder.[2][3][4]

Quantitative Data Summary



Property	Value	Reference
C.I. Name	Vat Brown 1	[1]
C.I. Number	70800	[1]
CAS Number	2475-33-4	[1][5]
Molecular Formula	C42H18N2O6	[1]
Molecular Weight	646.60 g/mol	[1]
Appearance	Dark brown powder	[2][3][4]
Solubility	Insoluble in water and cold xylene; slightly soluble in hot tetralin and hot xylene.	[2][3][4]
Light Fastness (Xenon)	Good to Excellent	[3]
Washing Fastness	Excellent	[3]
Perspiration Fastness	Excellent	[3]
Rubbing Fastness	Good	[3]
Ironing Fastness	Good	[3]
Bleach Resistance	Good	[3]
Mercerizing Resistance	Good	[3]
UV-Vis Absorption	The UV-Vis absorption spectrum shows a broad absorption band in the visible region, characteristic of its brown color.	

Synthesis Pathway

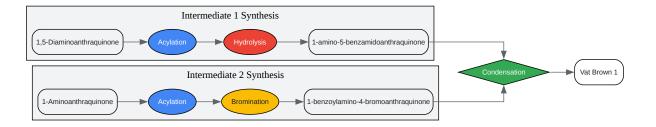
The synthesis of **Vat Brown 1** is a multi-step process that involves the condensation of two key intermediates: 1-amino-5-benzamidoanthraquinone and 1-benzoylamino-4-bromoanthraquinone. The overall yield of this seven-step process is noted to be low.



The synthesis of the intermediates is as follows:

- 1-amino-5-benzamidoanthraquinone: This intermediate is prepared from 1,5diaminoanthraquinone through a process of acylation followed by acidic hydrolysis.
- 1-benzoylamino-4-bromoanthraquinone: This intermediate is synthesized from 1-aminoanthraquinone by acylation and subsequent bromination.

These two intermediates are then condensed to form the final **Vat Brown 1** molecule.



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Synthesis Pathway of Vat Brown 1

Experimental Protocols

The following are generalized experimental protocols for the key synthesis steps based on available literature.

Synthesis of 1-benzoylamino-4-bromoanthraquinone

- Acylation of 1-aminoanthraquinone: 1-aminoanthraquinone is reacted with benzoyl chloride
 in a high-boiling solvent such as nitrobenzene. The reaction mixture is heated under vacuum
 to drive the acylation.
- Bromination: The resulting 1-benzoylaminoanthraquinone is then brominated using elemental bromine in the presence of an oxidizing agent. The reaction is typically carried out



at a controlled temperature to yield 1-benzoylamino-4-bromoanthraquinone.

Synthesis of 1-amino-5-benzamidoanthraquinone

- Acylation of 1,5-diaminoanthraquinone: 1,5-diaminoanthraquinone is partially acylated with benzoyl chloride. This reaction yields a mixture of mono- and di-acylated products.
- Acidic Hydrolysis: The mixture is then subjected to acidic hydrolysis to selectively cleave one
 of the benzamido groups from the di-acylated product, increasing the yield of the desired
 mono-acylated 1-amino-5-benzamidoanthraquinone.

Condensation to Vat Brown 1

The two intermediates, 1-amino-5-benzamidoanthraquinone and 1-benzoylamino-4-bromoanthraquinone, are condensed in a high-boiling solvent in the presence of a catalyst, such as a copper salt, and an acid-binding agent. The reaction mixture is heated to a high temperature to facilitate the condensation and formation of the final **Vat Brown 1** molecule.

Vat Dyeing Process (General)

- Reduction (Vatting): The insoluble Vat Brown 1 powder is reduced in a heated alkaline solution containing a reducing agent, typically sodium dithionite. This converts the dye into its water-soluble leuco form.
- Dyeing: The substrate (e.g., cotton fibers) is immersed in the leuco-dye solution and agitated to ensure even penetration and absorption of the dye.
- Oxidation: The substrate is removed from the dye bath and exposed to air or an oxidizing agent. This oxidizes the leuco dye back to its insoluble pigment form, trapping it within the fibers.
- Soaping: The dyed material is washed with a hot detergent solution to remove any unfixed surface dye and to stabilize the final color.

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